molecular formula C9H11N5 B2786396 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 14393-75-0

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2786396
CAS RN: 14393-75-0
M. Wt: 189.222
InChI Key: CJJDVJQSWBFNGU-UHFFFAOYSA-N
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Description

The compound “6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as triazolopyridazines. These are nitrogen-rich heterocyclic compounds that are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as X-ray diffraction analysis and density functional theory (DFT) calculations . These techniques provide detailed information about the geometric data of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation and breaking of rings, as well as substitution reactions . The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide information about the compound’s molecular weight, chemical composition, and structure .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets such as enzymes or receptors . For example, some triazolopyridazines have been found to have antibacterial activity, potentially by interacting with bacterial proteins .

Future Directions

The future research directions for similar compounds often involve further exploration of their biological activity and potential applications in medicine . This could involve testing the compounds against a wider range of biological targets, or modifying the chemical structure to improve activity or reduce side effects .

properties

IUPAC Name

6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-6-13(5-1)9-4-3-8-11-10-7-14(8)12-9/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJDVJQSWBFNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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